molecular formula C7H8FNO B1457833 2-Fluoro-5-hydroxymethyl-4-methylpyridine CAS No. 1394899-05-8

2-Fluoro-5-hydroxymethyl-4-methylpyridine

Cat. No.: B1457833
CAS No.: 1394899-05-8
M. Wt: 141.14 g/mol
InChI Key: COAPZEDGSMQURO-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxymethyl-4-methylpyridine is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a fluorine atom at the 2-position, a hydroxymethyl group at the 5-position, and a methyl group at the 4-position of the pyridine ring .

Scientific Research Applications

2-Fluoro-5-hydroxymethyl-4-methylpyridine has several applications in scientific research:

Safety and Hazards

The safety information available indicates that “2-Fluoro-5-hydroxymethyl-4-methylpyridine” is potentially harmful. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-hydroxymethyl-4-methylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a halogenated pyridine derivative under specific conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxymethyl-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxymethyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-hydroxymethyl-4-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both a fluorine atom and a hydroxymethyl group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(6-fluoro-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAPZEDGSMQURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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